cis-3,4-Difluoropyrrolidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,4R)-3,4-difluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYOMPVOXGHIR-HKTIBRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735948 | |
| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-94-7 | |
| Record name | Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869481-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deoxyfluorination of 3,4-Dihydroxyproline Derivatives
One of the most effective methods to prepare cis-3,4-difluoropyrrolidine hydrochloride involves the use of diols derived from 3,4-dihydroxyproline. The hydroxyl groups are converted to fluorides using reagents such as diethylaminosulfur trifluoride (DAST) or nonafluorobutanesulfonyl fluoride (NfF) in the presence of fluoride sources.
-
- DAST is effective but has limitations due to toxicity, thermal instability, and cost.
- NfF combined with tetrabutylammonium difluorotriphenylsilicate (TBAT) provides a milder alternative.
- Reactions are typically conducted in inert solvents such as dichloromethane at temperatures ranging from 0°C to 30°C.
Yields and Stereochemical Outcomes:
- Yields for the deoxyfluorination step vary; NfF-mediated reactions yield approximately 26%, while DAST-mediated reactions yield around 14%.
- The cis-3,4-difluoro isomer is selectively obtained with minimal side products such as pyrrole derivatives.
-
- A protected 3,4-dihydroxyproline benzyl ester is treated with NfF and TBAT under cooling, then warmed to room temperature with stirring for 20 hours.
- Workup involves aqueous sodium bicarbonate extraction and purification by chromatography or HPLC.
Fluorination via Epoxide Opening and Subsequent Deoxyfluorination
An alternative approach involves:
- Formation of 3,4-epoxyproline intermediates.
- Nucleophilic ring opening of the epoxide with fluoride ions to introduce the first fluorine.
- Follow-up deoxyfluorination of the resulting fluorohydrin to install the second fluorine.
This method allows for stereochemical control but can suffer from side reactions such as aromatization to pyrrole derivatives, reducing yields.
Fluorination of Hydroxyproline Derivatives via Leaving Group Conversion
Another classical method involves:
- Conversion of the 4-hydroxyl group of hydroxyproline derivatives into a leaving group (e.g., triflate or nonaflate).
- Subsequent nucleophilic substitution with fluoride to install the fluorine atom.
However, this method can lead to side reactions like olefin formation due to β-elimination, lowering the yield and complicating purification.
- Preferred solvents are inert and non-nucleophilic, such as dichloromethane, chloroform, or ethyl acetate.
- Temperature control is critical; reactions are often initiated at 0°C to suppress side reactions and then warmed to ambient temperatures.
- Sequential addition of reagents, especially hydrogen fluoride scavengers prior to fluorinating agents, improves yield and minimizes decomposition.
| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deoxyfluorination with DAST | DAST, fluoride source | Dichloromethane | 0 to 30 | ~14 | Toxic, expensive, moderate yield |
| Deoxyfluorination with NfF + TBAT | Nonafluorobutanesulfonyl fluoride, TBAT | Dichloromethane | 0 to 30 | ~26 | Milder, better yield, less side products |
| Epoxide opening + deoxyfluorination | Epoxide intermediate, fluoride, DAST | Various | 0 to RT | Variable | Risk of pyrrole side products |
| Leaving group substitution | Triflic anhydride, fluoride | Dichloromethane | 0 to RT | Low | Side reactions due to β-elimination |
- The stereochemical outcome of fluorination is influenced by the choice of protecting groups on the nitrogen and carboxyl functionalities. For example, N-Boc protection favors higher yields with NfF, while N-Fmoc protection is more suitable for DAST-mediated fluorination.
- The cis configuration is favored due to the reaction mechanism involving neighboring group participation and stereoelectronic effects.
- Fluorination affects the conformational properties of the pyrrolidine ring, with implications for biological activity and synthetic utility.
- Side reactions such as pyrrole formation are minimized by careful control of reaction conditions and reagent addition sequence.
The preparation of this compound is most effectively achieved via deoxyfluorination of protected 3,4-dihydroxyproline derivatives using reagents like nonafluorobutanesulfonyl fluoride combined with fluoride sources. This method provides a good balance of yield, stereochemical control, and operational safety. Alternative methods such as epoxide opening and leaving group substitution are available but generally suffer from lower yields or more side reactions. Optimizing protecting groups and reaction conditions is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-3,4-Difluoropyrrolidine hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products:
Substitution Products: Various substituted pyrrolidines.
Oxidation Products: Fluorinated ketones or aldehydes.
Reduction Products: Fluorinated amines.
Scientific Research Applications
cis-3,4-Difluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential inhibitors of enzymes such as dipeptidyl peptidase-4 and dual leucine zipper kinase.
Biological Studies: This compound is used in the study of fluorinated analogs of biologically active molecules to understand their interaction with biological targets.
Industrial Applications: It serves as an intermediate in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3,4-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, emphasizing substituent effects and applications:
2.1 Substituent Effects on Physicochemical Properties
- Fluorine vs. Hydroxyl Groups: Fluorine: Introduces electronegativity, enhancing metabolic stability and membrane permeability. For example, cis-3,4-difluoropiperidine HCl (piperidine analog) shows improved bioavailability compared to hydroxylated analogs due to reduced polarity . cis-3,4-Dihydroxypyrrolidine HCl is utilized in glycosidase inhibitor synthesis, where polar interactions are critical .
- Bromine and Methyl Groups: Bromine: In cis-3,4-dibromo-3,4-dimethylpyrrolidine HCl, bromine atoms contribute to higher molecular weight (293.43 g/mol) and lipophilicity (LogP = 3.03), favoring interactions with hydrophobic enzyme pockets .
2.2 Ring Size and Conformational Flexibility
- Pyrrolidine (5-membered ring) : Exhibits higher ring strain compared to piperidine, favoring specific bioactive conformations. For instance, pyrrolidine derivatives are preferred in dopamine receptor ligands due to optimal spatial arrangement .
- Piperidine (6-membered ring) : Reduced strain enhances stability but may decrease selectivity in certain targets. cis-3,4-Difluoropiperidine HCl (a piperidine) could offer longer half-lives in vivo compared to pyrrolidines .
Biological Activity
Cis-3,4-Difluoropyrrolidine hydrochloride (CAS number 869481-94-7) is a fluorinated derivative of pyrrolidine characterized by the presence of two fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. Its molecular formula is C₄H₈ClF₂N, with a molecular weight of approximately 143.56 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and drug development due to its unique structural features and biological activity.
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical research and pharmaceutical development. The presence of fluorine atoms is significant as they can influence the compound's biological properties, including its pharmacokinetics and interaction with biological targets.
Biological Activity
This compound exhibits notable biological activity, particularly in the context of drug discovery. Preliminary studies suggest that it may interact with various biological targets due to its structural similarities with other biologically active compounds. The following sections detail its potential applications and mechanisms of action.
- Binding Affinity : Interaction studies indicate that this compound has a considerable binding affinity to certain biological receptors, which could be pivotal for its pharmacological profile.
- Scaffold for Drug Development : The compound's structure allows it to serve as a scaffold for synthesizing more complex molecules, potentially leading to novel therapeutic agents.
- Influence on Conformational Properties : Research indicates that the fluorination at the 3 and 4 positions affects the conformational dynamics of related compounds, influencing their biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Conformational Properties : Research by Jiao et al. (2021) highlights how fluorinated proline derivatives can bias ring pucker and affect cis-trans isomerization rates, which may extend to similar compounds like this compound .
- Synthesis and Applications : A study published in Inorganic Chemistry discusses the synthesis routes for difluorinated pyrrolidines, emphasizing their utility in developing new pharmaceuticals .
Comparative Analysis with Similar Compounds
The following table outlines the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| cis-3,4-Difluoropyrrolidine | Fluorine at 3 and 4 | Hydrochloride salt form enhances solubility |
| 3,4-Difluoropyrrolidine | Fluorine at 3 and 4 | Lacks hydrochloride salt form |
| 2,5-Difluoropyrrolidine | Fluorine at 2 and 5 | Different biological activity profile |
| Pyrrolidine | No fluorination | Baseline structure for comparison |
This table illustrates how the positioning of fluorine atoms contributes to the distinct chemical properties and biological activities of these compounds.
Future Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Studies focusing on:
- In Vivo Testing : Investigating its efficacy in animal models.
- Target Interaction Studies : Identifying specific receptors or enzymes that interact with this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its pharmacological properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing cis-3,4-difluoropyrrolidine hydrochloride, and how can diastereoselectivity be controlled?
- Methodological Answer : While direct evidence for this compound is limited, analogous fluorinated pyrrolidine/piperidine syntheses suggest dearomatization-hydrogenation or electrochemical methods as viable routes. For example, cis-3,5-difluoropiperidine hydrochloride was synthesized via a two-step dearomatization-hydrogenation process with >99:1 diastereomeric ratio (d.r.) by optimizing reaction temperature and catalysts . For cis-3,4-difluoropyrrolidine, stereochemical control may involve fluorination precursors (e.g., dihydroxypyrrolidine derivatives) followed by fluorination under mild conditions (e.g., DAST or Deoxo-Fluor). Reaction monitoring via HPLC or chiral GC is critical to assess diastereoselectivity.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are indispensable for confirming regiochemistry and fluorine substitution patterns. Axial fluorine preferences (e.g., C–F⋯HN+ interactions) can be detected via coupling constants and NOE experiments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.
- HPLC/UPLC : Reverse-phase chromatography with UV/ELSD detectors ensures purity (>95% by area normalization).
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry if feasible.
Q. What storage and handling protocols should be followed to prevent degradation of this compound?
- Methodological Answer : Similar to structurally related pyrrolidine hydrochlorides (e.g., cis-3,4-dihydroxypyrrolidine hydrochloride), store at -20°C under inert gas (argon) to minimize hydrolysis or oxidation. Use anhydrous solvents (e.g., dry DMF or DCM) during reactions. For long-term stability, lyophilize and store in sealed vials with desiccants .
Advanced Research Questions
Q. How do axial fluorine substituents influence the conformational stability of this compound, and what experimental/computational methods validate these interactions?
- Methodological Answer : Fluorine atoms in vicinal positions induce 1,3-diaxial interactions due to charge-dipole effects (C–F⋯HN+), stabilizing specific conformers. This is confirmed via:
- Dynamic NMR : Variable-temperature NMR detects restricted rotation and energy barriers between conformers.
- DFT Calculations : Molecular modeling (e.g., Gaussian or ORCA) predicts lowest-energy conformers and validates experimental NMR data .
- X-ray Diffraction : Resolves spatial arrangement of fluorine and hydrogen atoms in the solid state.
Q. In medicinal chemistry, how does introducing vicinal difluoro groups into pyrrolidine scaffolds affect target binding and metabolic stability?
- Methodological Answer : Fluorination enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation. For example, CYP2A6 polymorphisms affect metabolism of fluorinated thiazolidinones, suggesting similar resistance in fluoropyrrolidines . Fluorine’s electronegativity also improves binding affinity via dipole interactions with target proteins (e.g., kinases or GPCRs). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding.
Q. How can computational models predict regiochemical outcomes in fluorinated pyrrolidine synthesis, and what are their limitations?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts transition-state energies for fluorination steps, guiding reagent selection (e.g., DAST vs. SF).
- Molecular Dynamics (MD) : Simulates solvent effects on diastereoselectivity during hydrogenation or cyclization.
- Limitations : Computational models may overlook steric effects in bulky substrates or solvent-phase interactions not captured in gas-phase calculations. Experimental validation (e.g., kinetic studies) is critical .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported diastereoselectivity for fluoropyrrolidine syntheses?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (temperature, catalyst loading) or substrate pre-functionalization . For example, lower temperatures (0°C vs. 25°C) in electrochemical reactions can favor different adducts due to kinetic vs. thermodynamic control . Systematically replicate conditions using Design of Experiments (DoE) to identify critical variables. Cross-validate results with multiple characterization techniques (e.g., NMR and X-ray).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
